molecular formula C13H17F3N2 B1313421 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine CAS No. 66898-97-3

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine

Cat. No.: B1313421
CAS No.: 66898-97-3
M. Wt: 258.28 g/mol
InChI Key: BGXWETBTBPDHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine is an organic compound with the molecular formula C13H17F3N2. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a methylene bridge. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has identified compounds structurally related to 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine as promising candidates in the fight against tuberculosis. A study demonstrated that certain piperidinol derivatives exhibited notable anti-tuberculosis activity, with minimal inhibitory concentrations (MIC) as low as 1.5 μg/mL . These findings suggest that the compound may serve as a scaffold for developing new anti-tuberculosis agents.

Antiandrogenic Properties

Another area of interest is the compound's potential as an androgen receptor antagonist. A derivative of the compound was highlighted for its ability to combat antiandrogen resistance in prostate cancer therapy, indicating its utility in oncology research . This application underscores the importance of trifluoromethylated piperidines in developing therapeutics for hormone-related cancers.

Structure-Activity Relationship Studies

The compound's structure allows for extensive modifications, leading to a variety of derivatives with enhanced biological activities. The relationship between structural variations and biological effects has been systematically studied to optimize therapeutic profiles . For instance, modifications at the piperidine ring or the phenyl group can significantly alter the pharmacological properties, making it a valuable subject for medicinal chemistry research.

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing functional materials. Its ability to form stable complexes can be harnessed in creating advanced polymers or coatings with specific functionalities, such as increased durability or enhanced chemical resistance.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anti-tuberculosisIdentified derivatives with MIC < 2 μg/mL; promising for drug development.
Antiandrogen ResistanceCompound showed potential as a pure androgen receptor antagonist; implications for prostate cancer treatment.
Structure-Activity RelationshipsDemonstrated how structural modifications can optimize biological activity; valuable for drug design.

Mechanism of Action

The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.

    Pexidartinib: Contains a trifluoromethyl group and is used in cancer treatment.

Uniqueness: 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine is unique due to its specific structural features, including the combination of a trifluoromethyl group with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Overview

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine, with the molecular formula C13H17F3N2, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a piperidine moiety. This compound has been explored for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent.

  • Molecular Weight : 258.29 g/mol
  • IUPAC Name : 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
  • CAS Number : 66898-97-3
  • Chemical Structure :
    SMILES C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F\text{SMILES }C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzoylpiperidine have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

This compound has been investigated for its potential as a ligand in receptor binding studies, suggesting that it may interact with biological targets involved in tumor growth and proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with biological membranes, potentially influencing receptor binding affinity and selectivity. Additionally, compounds containing similar structural motifs have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and has implications for cancer therapy .

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that analogs of this compound exhibited competitive inhibition of MAGL, with some derivatives achieving IC50 values as low as 0.84 µM. This suggests that modifications to the piperidine structure can significantly enhance biological activity against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl ring can dramatically alter the potency of these compounds. For example, introducing different groups at specific positions on the aromatic system has led to improved interactions with target enzymes and enhanced antiproliferative effects .

Comparative Analysis

Compound NameStructureIC50 (µM)Activity
BenzoylpiperidineBenzoylpiperidine19.9 - 75.3Antiproliferative
MAGL Inhibitor (similar structure)MAGL Inhibitor0.84Competitive Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce the 3-(trifluoromethyl)benzyl group to the piperidin-4-amine scaffold?

The synthesis typically involves alkylation of piperidin-4-amine derivatives with 3-(trifluoromethyl)benzyl halides under basic conditions. For example, N-alkylation using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., acetonitrile) at reflux temperatures facilitates nucleophilic substitution . Protecting group strategies, such as tert-butoxycarbonyl (Boc) protection of the amine, may improve regioselectivity and yield in multi-step syntheses .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

¹H and ¹³C NMR are critical for confirming the piperidine ring conformation and substituent positions. Key signals include:

  • Piperidine protons : Axial/equatorial H environments (δ 1.5–3.5 ppm).
  • Trifluoromethyl group : A singlet near δ 4.3–4.7 ppm for the benzyl CH₂.
  • Aromatic protons : Splitting patterns (e.g., doublets for para-substituted aryl groups) . Advanced 2D techniques (COSY, HSQC) can resolve overlapping signals in complex mixtures .

Q. What in vitro assays are suitable for initial evaluation of biological activity, particularly for kinase or receptor targets?

High-throughput screening using fluorescence polarization (FP) or surface plasmon resonance (SPR) can assess binding affinity. For sphingosine kinase (SphK) inhibition, competitive ATP-binding assays with recombinant enzymes (e.g., SphK1) and docking scores (e.g., AutoDock Vina) provide preliminary activity data. Compound 82, a structurally similar piperidine-based SphK inhibitor, showed a docking score of -7.64 kcal/mol, primarily interacting with Gly113 and Arg185 residues .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) and molecular dynamics (MD) elucidate reaction mechanisms or binding modes?

DFT calculations (e.g., B3LYP/6-311+G**) model oxidative degradation pathways, such as permanganate-mediated oxidation of the piperidine ring. Transition state analysis reveals energy barriers for C-N bond cleavage, while MD simulations predict ligand-receptor stability over time. For example, ruthenium(III)-catalyzed oxidation of analogous compounds showed a ΔG‡ of ~25 kcal/mol via a radical intermediate .

Q. What strategies address contradictory structure-activity relationship (SAR) data in trifluoromethyl-substituted piperidine derivatives?

Discrepancies in docking scores or IC₅₀ values may arise from protonation state variations (amine pKa ~10.5) or conformational flexibility of the piperidine ring. Free-energy perturbation (FEP) calculations and alanine scanning mutagenesis can identify critical residues (e.g., Arg191 in SphK1) that modulate activity. Comparative studies with RB-005 (a piperidin-4-amine derivative) showed that substituent bulkiness inversely correlates with docking scores (-7.36 kcal/mol vs. -8.94 kcal/mol for SK1-5c) .

Q. How can X-ray crystallography or cryo-EM resolve stereochemical uncertainties in derivatives of this compound?

Co-crystallization with target proteins (e.g., SphK1) using SHELX software for structure refinement provides atomic-level insights. For example, SHELXL refinement of PF-543 (a piperidine-based inhibitor) revealed hydrogen bonds with Gly26 and Ser112, stabilizing the closed conformation of the kinase . Cryo-EM is advantageous for flexible or membrane-bound targets but requires ≥3.0 Å resolution for accurate ligand placement.

Q. What in vivo models validate pharmacokinetic (PK) and toxicity profiles of this compound?

NSG mice infected with Plasmodium falciparum are used for antimalarial efficacy studies, monitoring parasitemia reduction and survival rates. For CNS targets, blood-brain barrier (BBB) penetration is assessed via LC-MS/MS after intravenous administration. Metabolite identification (e.g., N-oxidation or glucuronidation) using high-resolution mass spectrometry (HRMS) guides structural optimization for metabolic stability .

Q. Methodological Considerations

Q. How can reaction conditions be optimized for large-scale synthesis without compromising enantiomeric purity?

  • Catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts ensure enantioselectivity.
  • Workflow : Continuous flow chemistry minimizes racemization during piperidine ring closure.
  • Analytical QC : Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (ee) ≥98% .

Q. What spectroscopic techniques differentiate between polymorphic forms of this compound?

  • Raman spectroscopy : Detects lattice vibrations (e.g., 500–600 cm⁻¹ for piperidine ring puckering).
  • PXRD : Distinct diffraction peaks (2θ = 12.5°, 18.7°) identify crystalline vs. amorphous phases.
  • DSC : Melting endotherms (Tm ~180–190°C) correlate with thermodynamic stability .

Q. How do fluorine atoms influence metabolic stability and target selectivity?

The trifluoromethyl group enhances lipophilicity (logP ~2.8) and blocks cytochrome P450-mediated oxidation (e.g., CYP3A4). ¹⁹F NMR tracks metabolic degradation in hepatocyte incubations, while fluorine-scanning mutagenesis identifies hydrophobic binding pockets in targets like SphK1 .

Q. Data Contradiction Analysis

Discrepancies in reported docking scores (e.g., -7.36 kcal/mol for RB-005 vs. -8.94 kcal/mol for SK1-5c) may stem from:

  • Force field parameters : AMBER vs. CHARMM simulations assign varying weights to van der Waals interactions.
  • Protonation states : The piperidine amine (pKa ~10.5) is protonated under physiological pH, altering electrostatic interactions.
  • Crystallographic water molecules : Inclusion/exclusion of H₂O in binding sites affects hydrogen-bonding networks .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18/h1-3,8,12H,4-7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWETBTBPDHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512381
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66898-97-3
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-ylcarbamic acid tert-butyl ester (2.5 g, 12.4 mmol), 3-(trifluoromethyl)benzyl bromide (1.7 ml, 11.3 mmol) and diisoproylethylamine (2.9 ml, 16.9 mmol) in dichloromethane (25 ml) was stirred at room temperature for 2 h. After this period, trifluoroacetic acid (32 ml) was added and the reaction mixture was stirred for a further 2 h. The solvent was evaporated in vacuo and a saturated solution of sodium carbonate was added. The mixture was extracted with dichloromethane and the separated organic layers were dried (Na2SO4), filtered, and the solvent evaporated in vacuo. The residue was purified by column chromatography (silica gel; 5-10% ammonia in methanol (7 M)/dichloromethane) to yield D6 (1.9 g, 60%) as a solid. C13H12F3N2 requires 258. Found 259 (MH+)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.